5-bromo-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
5-bromo-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a benzoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of ortho-bromoaryl ketones with terminal alkynes in the presence of a palladium catalyst. This reaction typically proceeds under microwave irradiation, resulting in the formation of the isoquinoline core . Another method involves the use of copper(I)-catalyzed tandem reactions, which efficiently produce isoquinolines via N atom transfer and a three-component cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalysts, reaction conditions, and purification methods are optimized to ensure high yield and purity. The use of microwave irradiation and copper(I) catalysts can be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. It may also inhibit certain enzymes, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-isoquinoline: Similar in structure but lacks the hydroxyphenyl group.
2-hydroxy-isoquinoline: Similar in structure but lacks the bromine atom.
5-bromo-quinoline: Similar in structure but lacks the isoquinoline core.
Uniqueness
5-bromo-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H10BrNO3 |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10BrNO3/c19-11-8-10-4-3-5-12-16(10)13(9-11)18(23)20(17(12)22)14-6-1-2-7-15(14)21/h1-9,21H |
InChI Key |
NFWARYXGUOBGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)Br)O |
Origin of Product |
United States |
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